molecular formula C12H11AsN2O4 B14733118 4-((4-Hydroxyphenyl)diazenyl)phenylarsonic acid CAS No. 5425-66-1

4-((4-Hydroxyphenyl)diazenyl)phenylarsonic acid

Cat. No.: B14733118
CAS No.: 5425-66-1
M. Wt: 322.15 g/mol
InChI Key: DJCIIHFJCDJYHI-UHFFFAOYSA-N
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Description

4-((4-Hydroxyphenyl)diazenyl)phenylarsonic acid is an organoarsenic compound with the molecular formula C12H11AsN2O4 It is known for its unique structure, which includes both azo and arsonic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Hydroxyphenyl)diazenyl)phenylarsonic acid typically involves the diazotization of 4-aminophenylarsonic acid followed by coupling with phenol. The reaction conditions often include acidic environments and controlled temperatures to ensure the successful formation of the azo bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the involvement of arsenic compounds.

Chemical Reactions Analysis

Types of Reactions

4-((4-Hydroxyphenyl)diazenyl)phenylarsonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different arsenic-containing products.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of primary amines.

    Substitution: The hydroxyl group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium dithionite is often used as a reducing agent.

    Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Arsenic oxides and other oxidized derivatives.

    Reduction: Primary amines and related compounds.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4-((4-Hydroxyphenyl)diazenyl)phenylarsonic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, although its use is limited due to toxicity concerns.

    Industry: Utilized in the production of dyes and pigments due to its azo group.

Mechanism of Action

The mechanism of action of 4-((4-Hydroxyphenyl)diazenyl)phenylarsonic acid involves its interaction with various molecular targets. The azo group can undergo reduction, leading to the formation of reactive intermediates that can interact with cellular components. The arsonic acid group can bind to thiol groups in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3-nitrobenzenearsonic acid: Another organoarsenic compound with similar applications.

    Phenylarsonic acid: A simpler organoarsenic compound used in similar contexts.

    4-Nitrophenylarsonic acid: Known for its use in animal nutrition and similar chemical properties.

Properties

CAS No.

5425-66-1

Molecular Formula

C12H11AsN2O4

Molecular Weight

322.15 g/mol

IUPAC Name

[4-[(4-hydroxyphenyl)diazenyl]phenyl]arsonic acid

InChI

InChI=1S/C12H11AsN2O4/c16-12-7-5-11(6-8-12)15-14-10-3-1-9(2-4-10)13(17,18)19/h1-8,16H,(H2,17,18,19)

InChI Key

DJCIIHFJCDJYHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC=C(C=C2)[As](=O)(O)O)O

Origin of Product

United States

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